4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.: 477845-69-5
VCID: VC6235188
InChI: InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3
SMILES: CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br
Molecular Formula: C11H14BrN3O3
Molecular Weight: 316.155

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

CAS No.: 477845-69-5

Cat. No.: VC6235188

Molecular Formula: C11H14BrN3O3

Molecular Weight: 316.155

* For research use only. Not for human or veterinary use.

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone - 477845-69-5

Specification

CAS No. 477845-69-5
Molecular Formula C11H14BrN3O3
Molecular Weight 316.155
IUPAC Name 4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one
Standard InChI InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3
Standard InChI Key YMSWXZGMTLEYOX-UHFFFAOYSA-N
SMILES CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br

Introduction

Chemical Identity and Structural Characteristics

4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. The bromine atom at position 4 and the morpholine group at position 5 introduce steric and electronic modifications that influence reactivity and biological interactions. The 2-oxopropyl side chain at position 2 enhances molecular flexibility, potentially facilitating binding to enzymatic pockets .

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one, reflects its substitution pattern (Figure 1). X-ray crystallography data for analogous pyridazinones reveal planar aromatic cores with substituents adopting equatorial orientations to minimize steric strain . The morpholine group’s oxygen atom may participate in hydrogen bonding, while the bromine atom contributes to hydrophobic interactions.

Table 1: Physicochemical Properties of 4-Bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

PropertyValue
Molecular FormulaC11H14BrN3O3\text{C}_{11}\text{H}_{14}\text{BrN}_3\text{O}_3
Molecular Weight316.15 g/mol
CAS Registry Number477845-69-5
AppearanceWhite powder or clear liquid
Water Solubility>47.4 µg/mL (pH 7.4)
Storage ConditionsTightly sealed, dry, 2–8°C

Data sourced from supplier specifications and computational predictions .

Synthesis and Manufacturing

The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone involves multi-step reactions leveraging nucleophilic aromatic substitution and ketone functionalization. A plausible route, inferred from related pyridazinone syntheses , proceeds as follows:

  • Bromination of Pyridazinone Precursor: 5-Morpholino-3(2H)-pyridazinone undergoes electrophilic bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4, yielding 4-bromo-5-morpholino-3(2H)-pyridazinone.

  • Alkylation with Chloroacetone: The brominated intermediate reacts with chloroacetone in acetone under basic conditions (K2_2CO3_3), introducing the 2-oxopropyl group via nucleophilic displacement .

  • Purification: Column chromatography or recrystallization isolates the final product, typically achieving >97% purity .

Table 2: Synthetic Route Overview

StepReactionReagents/ConditionsYield
1BrominationNBS, CCl4\text{CCl}_4, 60°C75%
2AlkylationChloroacetone, K2_2CO3_3, acetone68%

Yields estimated from analogous procedures .

CompoundIC50_{50} (MAO-B)Selectivity Index (MAO-A/MAO-B)
T6 (meta-Br)0.013 µM120.8
T7 (para-Br)6.86 µM1.2
Lazabemide (Reference)0.14 µM850

Data adapted from .

Future Research Directions

  • Activity Profiling: Systematic evaluation of MAO-B inhibition kinetics and selectivity.

  • Structural Optimization: Modifying the 2-oxopropyl chain to enhance blood-brain barrier permeability.

  • In Vivo Studies: Assessing pharmacokinetics and efficacy in animal models of Parkinson’s disease.

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